molecular formula C26H30O B14307233 2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol CAS No. 111481-95-9

2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol

Katalognummer: B14307233
CAS-Nummer: 111481-95-9
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: XZDSISZDWHKMQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol is an organic compound with the molecular formula C26H30O. It is known for its complex structure, which includes two 2-methylphenyl groups attached to a central phenol ring. This compound is used in various industrial and scientific applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol typically involves the reaction of ortho-cresol with acetone in the presence of a catalyst such as dodecanethiol. The reaction is carried out at a controlled temperature of around 40°C, with acetone being added dropwise over a period of 30 minutes .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction conditions and minimize the formation of byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinones, ethers, esters, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol involves its ability to undergo polymerization reactions. This process forms a strong and durable network of molecules, providing stability and enhancing the material properties of the final product . The compound’s molecular targets and pathways are still under investigation, but its interaction with various chemical and biological systems is well-documented.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol stands out due to its specific arrangement of methylphenyl groups, which imparts unique chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

111481-95-9

Molekularformel

C26H30O

Molekulargewicht

358.5 g/mol

IUPAC-Name

2,4-bis[2-(2-methylphenyl)propan-2-yl]phenol

InChI

InChI=1S/C26H30O/c1-18-11-7-9-13-21(18)25(3,4)20-15-16-24(27)23(17-20)26(5,6)22-14-10-8-12-19(22)2/h7-17,27H,1-6H3

InChI-Schlüssel

XZDSISZDWHKMQR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(C)(C)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.